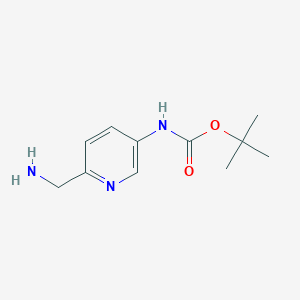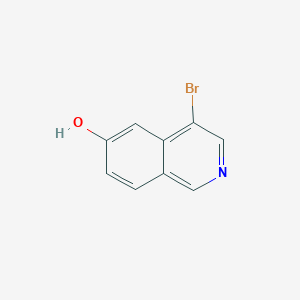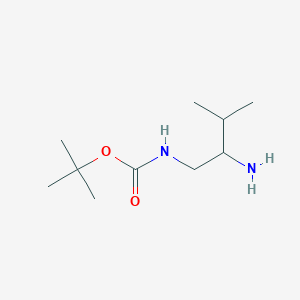
N-Boc-(2-amino-3-methylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(2-amino-3-methylbutyl)amine, also known as tert-butyl (2-amino-3-methylbutyl)carbamate, is a compound with the molecular formula C10H22N2O2. It is a derivative of 2-amino-3-methylbutylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-(2-amino-3-methylbutyl)amine can be synthesized through the reaction of 2-amino-3-methylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or ethanol. The Boc group is introduced to protect the amino group, making it less reactive and allowing for selective reactions at other sites on the molecule .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts, such as Amberlyst-15, can enhance the efficiency and yield of the reaction . The product can be purified through standard techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Boc-(2-amino-3-methylbutyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be selectively removed under acidic conditions to reveal the free amine.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amine during the formation of peptide bonds.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O):
Triethylamine: Acts as a base in the protection reaction.
Sodium borohydride: Used for reduction reactions.
Acidic conditions (e.g., trifluoroacetic acid): Employed for the deprotection of the Boc group.
Major Products Formed
Free amine: Formed upon deprotection of the Boc group.
Alcohols: Formed through reduction reactions.
科学的研究の応用
N-Boc-(2-amino-3-methylbutyl)amine is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of N-Boc-(2-amino-3-methylbutyl)amine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .
類似化合物との比較
Similar Compounds
N-Boc-ethanolamine: Similar in structure, with an ethanolamine backbone instead of 2-amino-3-methylbutylamine.
N-Boc-1,2-diaminoethane: Contains two amino groups protected by Boc groups.
Uniqueness
N-Boc-(2-amino-3-methylbutyl)amine is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
tert-butyl N-(2-amino-3-methylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMFTBALAAREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
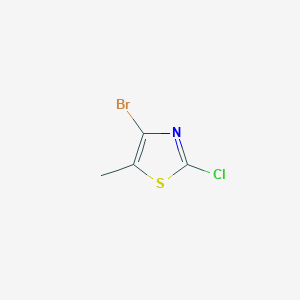
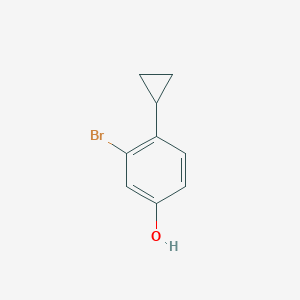
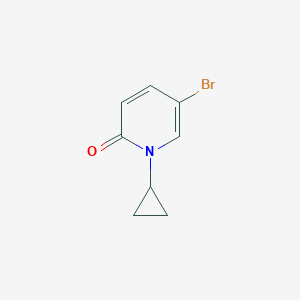
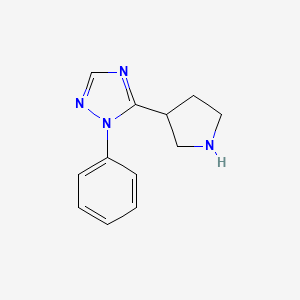
![2-Bromo-8-fluoro-imidazo[1,2-a]pyridine](/img/structure/B7964453.png)
![2-Bromothiazolo[4,5-b]pyridine](/img/structure/B7964459.png)
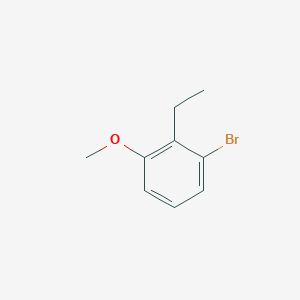
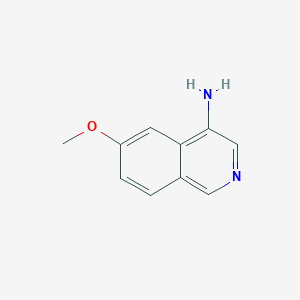
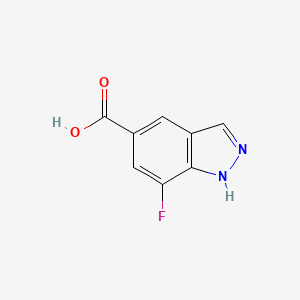
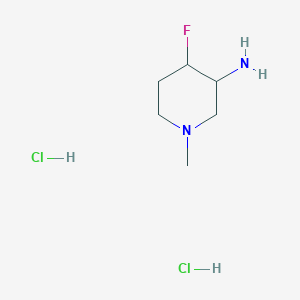
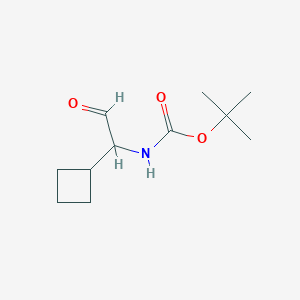
![2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B7964528.png)
